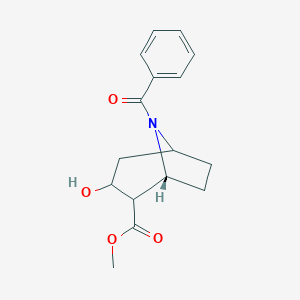
N-Benzoylnormethylecgonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoylnormethylecgonine, also known as this compound, is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
N-Benzoylnormethylecgonine shares structural similarities with cocaine, which has historically been used for its anesthetic properties. The compound is primarily studied for its potential as a local anesthetic due to its ability to block nerve conduction. Cocaine is still utilized in medical settings, particularly for nasal surgeries, and derivatives like this compound may provide similar benefits with potentially reduced side effects .
Local Anesthesia
- Mechanism of Action : Like cocaine, this compound acts by inhibiting sodium channels, preventing the propagation of nerve impulses.
- Clinical Use : Investigations are ongoing into its efficacy and safety profile compared to traditional anesthetics.
Forensic Applications
This compound is significant in forensic toxicology due to its presence as a metabolite of cocaine. Understanding its detection is crucial for drug testing and legal investigations.
Detection Methods
- Mass Spectrometry : Advanced techniques such as ambient mass spectrometry have been developed to detect cocaine and its metabolites, including this compound in biological samples like fingerprints .
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) is commonly used for separating and quantifying this compound in various matrices .
Medicinal Chemistry
Research into this compound focuses on its potential therapeutic applications beyond anesthesia.
Development of Catalytic Antibodies
- Transition State Analogs : this compound has been studied as a transition state analog to develop catalytic antibodies that could help in diagnosing and treating cocaine addiction .
- Therapeutic Implications : This approach may lead to novel treatments for substance use disorders by enhancing the body’s ability to metabolize cocaine effectively.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Propiedades
Número CAS |
17366-44-8 |
|---|---|
Fórmula molecular |
C16H19NO4 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
methyl (1R)-8-benzoyl-3-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-21-16(20)14-12-8-7-11(9-13(14)18)17(12)15(19)10-5-3-2-4-6-10/h2-6,11-14,18H,7-9H2,1H3/t11?,12-,13?,14?/m1/s1 |
Clave InChI |
URXYIRIDLDBRPB-DBBXXEFVSA-N |
SMILES |
COC(=O)C1C2CCC(N2C(=O)C3=CC=CC=C3)CC1O |
SMILES isomérico |
COC(=O)C1[C@H]2CCC(N2C(=O)C3=CC=CC=C3)CC1O |
SMILES canónico |
COC(=O)C1C2CCC(N2C(=O)C3=CC=CC=C3)CC1O |
Sinónimos |
methyl 8-benzoyl-3-hydroxy-8-azabicyclo(3.2.1)octane-2-carboxylate N-benzoylnormethylecgonine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















